molecular formula C20H24ClN5O4 B2833454 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105196-76-6

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2833454
CAS No.: 1105196-76-6
M. Wt: 433.89
InChI Key: QHJCEPABYDOSRB-UHFFFAOYSA-N
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Description

The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic molecule with potential applications in various scientific fields. This compound features a complex structure that includes a purine core, a pyrrolidine ring, and a chlorophenoxy group, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O4/c1-23-17-16(18(28)24(2)20(23)29)26(19(22-17)25-9-5-6-10-25)11-13(27)12-30-15-8-4-3-7-14(15)21/h3-4,7-8,13,27H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJCEPABYDOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-dimethylxanthine (theobromine), 2-chlorophenol, and pyrrolidine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The chlorophenoxy group can be reduced to a phenol under specific conditions.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers and materials due to its unique structure.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential to bind to certain receptors, useful in pharmacological research.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and biological activity.

    Diagnostics: Could be used in the development of diagnostic tools for various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

    Pharmaceuticals: Used in the synthesis of other complex molecules for drug development.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The chlorophenoxy group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but generally, it involves inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Shares the purine core but lacks the chlorophenoxy and pyrrolidine groups.

    Theophylline: Similar to caffeine but with different substituents on the purine core.

    Pentoxifylline: Contains a similar purine structure but different side chains.

Uniqueness

The presence of the chlorophenoxy group and the pyrrolidine ring makes 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione unique compared to other purine derivatives. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from more common compounds like caffeine and theophylline.

This compound , covering its synthesis, reactions, applications, and unique characteristics

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